molecular formula C8H11N3O B1408959 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile CAS No. 1597166-80-7

2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile

Cat. No. B1408959
CAS RN: 1597166-80-7
M. Wt: 165.19 g/mol
InChI Key: AAOUOTHKPMPTBG-UHFFFAOYSA-N
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Description

2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile, also known as 2-PPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a number of interesting properties that make it a promising tool for a variety of applications. In

Scientific Research Applications

Synthesis and Antioxidant Activity

A study by El‐Mekabaty (2015) explored the use of a compound similar to 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile in synthesizing various heterocycles like pyrazoles, pyridine, and others. These compounds demonstrated antioxidant activities comparable to ascorbic acid, highlighting their potential in medicinal chemistry and antioxidant research (El‐Mekabaty, 2015).

Metallomacrocyclic Palladium(II) Complexes

Guerrero et al. (2008) synthesized new hybrid pyrazole ligands, closely related to the chemical structure , and explored their reaction with palladium(II) to form monomeric and dimeric complexes. These findings are significant for the field of coordination chemistry and could have implications in catalysis and material science (Guerrero et al., 2008).

Luminescent CdII Frameworks

Cai et al. (2013) conducted a study using a ligand structurally related to 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile. They synthesized various Cd(II) coordination polymers that exhibited luminescent properties. This research is relevant to the development of new materials with potential applications in sensors and optoelectronics (Cai, Guo, & Li, 2013).

Optical Properties of Novel Oxadiazole Derivatives

Jiang et al. (2012) investigated the optical properties of novel oxadiazole derivatives, which share a similar chemical framework. These compounds displayed varying absorption and emission spectra based on their solvent and substituents, indicating potential applications in dye and sensor technologies (Jiang, Liu, Lv, & Zhao, 2012).

Pyrazole Scaffolds with Benzothiazole and Benzimidazole

Kheder et al. (2014) synthesized novel pyrazole derivatives attached to benzothiazole and benzimidazole moieties. These compounds, related to the query chemical, have potential in drug discovery due to their unique structural properties (Kheder, Mabkhot, Zahian, & Mohamed, 2014).

properties

IUPAC Name

2-(1-propan-2-ylpyrazol-4-yl)oxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-7(2)11-6-8(5-10-11)12-4-3-9/h5-7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOUOTHKPMPTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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